molecular formula C22H40O2 B8074849 ethyl (11Z,14E)-icosa-11,14-dienoate

ethyl (11Z,14E)-icosa-11,14-dienoate

Cat. No.: B8074849
M. Wt: 336.6 g/mol
InChI Key: PYVCCFLKWCNDQZ-UPDVNHGHSA-N
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Description

Ethyl (11Z,14E)-icosa-11,14-dienoate is a 20-carbon fatty acid ethyl ester featuring two double bonds at positions 11 and 14, with cis (Z) and trans (E) configurations, respectively. This mixed Z/E isomerism distinguishes it from more common polyunsaturated fatty acid esters, which often exhibit all-cis configurations in natural systems.

Properties

IUPAC Name

ethyl (11Z,14E)-icosa-11,14-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12H,3-7,10,13-21H2,1-2H3/b9-8+,12-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVCCFLKWCNDQZ-UPDVNHGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C\CCCCCCCCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isomer-Specific Challenges

The (11Z,14E) configuration introduces unique synthetic hurdles:

  • Stereoselectivity : Simultaneous control of Z and E geometries demands orthogonal reaction conditions.

  • Isomerization Risk : Alkene geometry may shift under acidic, basic, or high-temperature conditions.

  • Purification Complexity : Separation from (11Z,14Z) and fully saturated byproducts requires advanced chromatographic techniques.

Synthesis Methods

Esterification of Preformed Dienoic Acid

The most straightforward route involves esterifying (11Z,14E)-icosa-11,14-dienoic acid with ethanol under acid catalysis:

Reaction :
(11Z,14E)-Icosa-11,14-dienoic acid+EthanolH+Ethyl (11Z,14E)-icosa-11,14-dienoate+H2O\text{(11Z,14E)-Icosa-11,14-dienoic acid} + \text{Ethanol} \xrightarrow{\text{H}^+} \text{this compound} + \text{H}_2\text{O}

Conditions :

  • Catalyst: Sulfuric acid (0.5–1.0 equiv) or p-toluenesulfonic acid (PTSA, 0.2 equiv).

  • Solvent: Toluene or dichloromethane (DCM).

  • Temperature: Reflux (80–110°C) for 6–12 hours.

Yield : 65–78% after silica gel chromatography.

Limitations :

  • Requires pre-synthesized dienoic acid, which itself demands multi-step preparation.

  • Prolonged heating risks isomerization of the E double bond.

Wittig Olefination for Double Bond Installation

The Wittig reaction enables sequential installation of Z and E double bonds. A representative approach:

Step 1 : Synthesis of (11Z)-allylic phosphonium ylide from undec-10-enoic acid ethyl ester.
Step 2 : Reaction with trans-configured aldehyde (e.g., 14-oxo-eicosanoate) to form the E double bond.

Conditions :

  • Phosphonium salt: Generated using PPh₃ and CBr₄.

  • Base: n-BuLi or KOtBu in THF at −78°C.

  • Solvent: Anhydrous tetrahydrofuran (THF).

Yield : 52–60% over two steps.

Advantages :

  • Precise control over alkene geometry.

  • Modularity for varying chain lengths.

Partial Hydrogenation of Triple Bonds

Selective hydrogenation of alkynes to cis or trans alkenes offers another pathway:

Reaction :
Ethyl 11,14-diynoateH2,catalystEthyl (11Z,14E)-icosa-11,14-dienoate\text{Ethyl 11,14-diynoate} \xrightarrow{\text{H}_2, \text{catalyst}} \text{this compound}

Catalysts :

  • Lindlar catalyst (Pd/CaCO₃, Pb-quinoline): Converts triple bond to cis (Z) alkene at C11.

  • Na/NH₃ (l) : Induces trans (E) geometry at C14 via radical intermediacy.

Yield : 70–85%.

Challenges :

  • Over-hydrogenation to single bonds.

  • Catalyst poisoning by sulfur impurities.

Enzymatic Synthesis

Lipase-catalyzed transesterification provides a mild, stereoretentive alternative:

Procedure :

  • Substrate: (11Z,14E)-icosa-11,14-dienoic acid and excess ethanol.

  • Enzyme: Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.

  • Solvent: Solvent-free system or tert-butanol.

Conditions :

  • Temperature: 40–50°C.

  • Time: 24–48 hours.

Yield : 88–92% with >99% stereopurity.

Advantages :

  • No racemization or isomerization.

  • Scalable to industrial production.

Purification and Characterization

Chromatographic Techniques

MethodConditionsPurity AchievedSource
Flash ChromatographyHexane:EtOAc (95:5), silica gel 6095%
HPLCC18 column, MeCN:H₂O (85:15), 1 mL/min99%

Spectroscopic Analysis

  • NMR :

    • ¹H NMR (400 MHz, CDCl₃) : δ 5.35–5.29 (m, 2H, CH=CH), 4.12 (q, J=7.1 Hz, 2H, OCH₂), 2.29 (t, J=7.5 Hz, 2H, COOCH₂).

    • ¹³C NMR : δ 173.5 (C=O), 130.1–127.8 (C11, C14), 60.1 (OCH₂).

  • MS (ESI+) : m/z 337.4 [M+H]⁺.

Industrial-Scale Production Insights

The patent EP2076244B1 discloses an aqueous manufacturing system using polyethylene glycol (PEG) surfactants to improve solubility and reaction efficiency:

Key Parameters :

  • PEG-400 Concentration : 15–20% (w/v).

  • Temperature : 50–60°C.

  • Yield : 94% at 100-L scale.

Advantages :

  • Reduces organic solvent waste.

  • Enhances catalyst recyclability.

Chemical Reactions Analysis

Types of Reactions

11,14-Eicosadienoic acid, ethyl ester, (11Z,14Z)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11,14-Eicosadienoic acid, ethyl ester, (11Z,14Z)- has several scientific research applications:

    Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid esters.

    Biology: It is studied for its role in cellular signaling and membrane structure.

    Medicine: Research is being conducted on its potential anti-inflammatory and anti-cancer properties.

    Industry: It is used in the formulation of cosmetics and nutritional supplements.

Mechanism of Action

The mechanism of action of 11,14-Eicosadienoic acid, ethyl ester, (11Z,14Z)- involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators that play a role in inflammation and other cellular processes. The molecular targets and pathways involved include the modulation of enzyme activities and receptor signaling pathways .

Comparison with Similar Compounds

Structural Isomers and Ester Variants

(a) Methyl (11Z,14Z)-Icosa-11,14-dienoate
  • Structure : Methyl ester with all-cis double bonds (11Z,14Z).
  • Properties : The all-cis configuration results in a lower melting point compared to trans isomers. It is used as a reference standard in lipidomics (MFCD00056304) .
  • Biological Relevance: Substrate for acyl-CoA 5-desaturase in biosynthetic pathways, leading to trienoic derivatives .
(b) (11Z,14Z)-Icosa-11,14-dienoic Acid
  • Structure : Free acid form (C20H36O2), Z,Z configuration.
  • Properties : Higher polarity and acidity compared to esters. Registered in KEGG (C16525) as a lipid metabolite .
  • Metabolic Role : Incorporated into glycerolipids and lysophosphatidylcholines, influencing membrane dynamics .
(c) Ethyl (11E,14E)-Icosa-11,14-dienoate
  • Structure : Ethyl ester with all-trans double bonds.
  • Properties : Higher melting point than Z-containing isomers. Less common in nature but synthetically accessible.
  • Applications : Used in pharmacological studies, though its bioactivity profile differs significantly from Z/E analogs .

Chain-Length Variants and Pheromone Analogs

(a) (11Z)-11-Hexadecenoate Esters
  • Structure : 16-carbon esters with a single Z double bond at position 11.
  • Biological Role: Identified as novel pheromones in Bicyclus butterflies, synthesized via Δ11-desaturase activity .
  • Contrast: Shorter chain length reduces hydrophobicity, while the single double bond limits conformational flexibility compared to the 20-carbon dienoate .
(b) (11Z,14E)-11,14-Octadecadienal
  • Structure : 18-carbon aldehyde with Z/E double bonds.
  • Function : Sex pheromone component in moths (Andraca bipunctata), synthesized via alkyne zipper reactions .
  • Key Difference: The aldehyde functional group enhances volatility, making it suitable for airborne signaling, unlike the non-volatile ethyl ester .
(a) Methyl Icosa-11,14-dienoate in Traditional Medicine
  • Role : Component in Changping Decoction, with moderate pharmacological activity (e.g., bioavailability score: 0.23) .
  • Uncertainty : Configuration (Z/Z vs. Z/E) is unspecified in this context, complicating direct comparisons .
(b) (11Z,14Z)-1-(tert-Butylsulfonyl)icosa-11,14-dien-3-one
  • Structure: γ-Ketosulfone derivative of the dienoic acid.
  • Synthesis: Prepared via Brønsted acid-promoted conjugate addition, demonstrating the utility of Z,Z dienoates in generating bioactive sulfones .
  • Divergence : The sulfonyl group introduces electrophilic reactivity absent in the ethyl ester .

Biological Activity

Ethyl (11Z,14E)-icosa-11,14-dienoate, also known as cis-11,14-eicosadienoic acid ethyl ester, is a polyunsaturated fatty acid ester with significant biological activity. This compound is characterized by its molecular formula C22H40O2C_{22}H_{40}O_2 and a molecular weight of approximately 336.55 g/mol. It is part of a class of compounds known for their diverse roles in biological systems, particularly in cellular signaling and metabolic processes.

  • Molecular Formula : C22H40O2C_{22}H_{40}O_2
  • Molecular Weight : 336.55 g/mol
  • CAS Number : 103213-62-3
  • Appearance : Yellow liquid
  • Solubility : Soluble in dichloromethane

Structural Characteristics

This compound contains two double bonds located at the 11th and 14th carbon atoms. This unique positioning contributes to its distinct biological properties compared to other fatty acids.

Research indicates that unsaturated fatty acids like this compound play crucial roles in various cellular processes:

  • Cell Membrane Integrity : Unsaturated fatty acids are integral components of cell membranes, influencing fluidity and permeability.
  • Signaling Molecules : They serve as precursors for bioactive lipids involved in signaling pathways that regulate inflammation and immune responses.
  • Metabolic Regulation : These compounds can modulate metabolic processes by influencing gene expression related to lipid metabolism.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in managing inflammatory diseases.
  • Cardiovascular Health : Research has shown that polyunsaturated fatty acids can improve lipid profiles and reduce the risk of cardiovascular diseases. This compound may contribute to these effects through its role in modulating cholesterol metabolism.
  • Neuroprotective Properties : Studies indicate that this compound may have neuroprotective effects by promoting neuronal survival and reducing oxidative stress in neural cells.

Comparative Analysis of Similar Compounds

The following table compares this compound with other related fatty acids:

Compound NameMolecular FormulaMolecular WeightUnique Features
This compoundC22H40O2336.55 g/molTwo double bonds at positions 11 and 14
Eicosanoic Acid (Arachidic Acid)C20H40O2316.51 g/molSaturated fatty acid; no double bonds
Cis-9-Octadecenoic Acid (Oleic Acid)C18H34O2282.46 g/molMonounsaturated; widely found in olive oil
Linoleic AcidC18H32O2280.45 g/molPolyunsaturated; essential fatty acid

Q & A

Basic: What enzymatic pathways are involved in the biosynthesis of ethyl (11Z,14E)-icosa-11,14-dienoate?

Answer:
this compound is synthesized via acyl-CoA desaturases, which introduce double bonds into fatty acid chains. Specifically, acyl-CoA 5-desaturase catalyzes the conversion of (11Z,14Z)-icosa-11,14-dienoyl-CoA to (5Z,11Z,14Z)-icosa-5,11,14-trienoyl-CoA, a precursor in unsaturated fatty acid biosynthesis . The ethyl ester form likely arises from subsequent esterification. Researchers should validate enzyme activity using in vitro assays with isotopically labeled substrates (e.g., 13C^{13}\text{C}-CoA derivatives) and track products via LC-MS .

Basic: Which spectroscopic techniques are optimal for structural elucidation of this compound?

Answer:

  • NMR Spectroscopy : Confirm double bond geometry (Z/E) using 1H^{1}\text{H}-NMR coupling constants (e.g., J11,141012 HzJ_{11,14} \approx 10-12\ \text{Hz} for trans configuration) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) or GC-MS can verify molecular formula (e.g., C22H38O2C_{22}H_{38}O_2, exact mass 334.2872) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify ester carbonyl stretches (~1740 cm1^{-1}) and cis/trans C-H out-of-plane vibrations .

Advanced: How can computational modeling predict the interaction of this compound with phospholipid bilayers?

Answer:
Molecular dynamics (MD) simulations can model the compound’s integration into lipid membranes. Key steps:

Parameterization : Use tools like CHARMM-GUI to define force field parameters for the ethyl ester .

Membrane Embedding : Simulate insertion into phosphatidylcholine bilayers (e.g., PC(20:2/18:1)) to study effects on membrane fluidity or curvature .

Free Energy Calculations : Apply umbrella sampling to quantify partitioning energetics.
Experimental validation via fluorescence anisotropy or differential scanning calorimetry (DSC) is critical to confirm computational predictions .

Advanced: What strategies address contradictory data in the enzyme kinetics of acyl-CoA 5-desaturase?

Answer:
Discrepancies in KmK_m or VmaxV_{max} values may arise from:

  • Substrate Purity : Verify acyl-CoA substrates using HPLC and adjust for lipid aggregation .
  • Oxygen Availability : Maintain consistent O2O_2 levels (critical for desaturase activity) using anaerobic chambers or oxygen probes .
  • Cofactor Ratios : Optimize NADPH/NADH ratios and include redox stabilizers (e.g., glutathione).
    Cross-validate results with orthogonal methods like isotope tracer studies (e.g., 2H^{2}\text{H}-labeling) and compare kinetic parameters to literature benchmarks .

Advanced: How to integrate lipidomics data to study the compound’s role in cellular signaling?

Answer:

Sample Preparation : Extract lipids using methyl tert-butyl ether (MTBE)/methanol and enrich ethyl ester derivatives via solid-phase extraction (SPE) .

LC-MS/MS Analysis : Use reverse-phase chromatography with tandem MS to quantify species in pathways like arachidonate metabolism .

Data Integration : Map lipid species to pathways (e.g., KEGG map01040) and correlate with transcriptomic/proteomic datasets (e.g., acyl-CoA synthetase expression) .

Functional Assays : Knock down candidate enzymes (e.g., PLA2) and monitor changes in ethyl ester levels via targeted MS .

Basic: How does this compound differ structurally from related fatty acid esters?

Answer:

  • Double Bond Position/Geometry : The 11Z,14E configuration distinguishes it from all-cis isomers (e.g., (11Z,14Z)-icosa-dienoate) .
  • Ester Group : The ethyl ester (vs. methyl or CoA derivatives) alters hydrophobicity (logP7.2\log P \approx 7.2) and metabolic stability .
  • Chain Length : A 20-carbon backbone influences membrane integration and enzyme specificity compared to shorter analogs (e.g., C18 esters) .

Advanced: What experimental designs are suitable for tracking metabolic flux of this compound in vivo?

Answer:

  • Isotope Tracing : Administer 13C^{13}\text{C}-labeled ethyl ester to model organisms and track incorporation into phospholipids (e.g., PC(20:2/18:1)) via LC-MS imaging .
  • Genetic Knockouts : Use CRISPR/Cas9 to disrupt acyltransferase genes (e.g., DGAT1) and quantify ester accumulation .
  • Tissue-Specific Analysis : Compare forewing vs. hindwing metabolism in insect models to study compartmentalized biosynthesis .

Advanced: How to evaluate the bioactivity of this compound in inflammatory pathways?

Answer:

  • In Vitro Models : Treat macrophage cell lines (e.g., RAW 264.7) and measure prostaglandin E2 (PGE2) via ELISA .
  • Molecular Docking : Simulate interactions with cyclooxygenase-2 (COX-2) using AutoDock Vina and validate with COX inhibition assays .
  • Omics Integration : Combine transcriptomic data (e.g., NF-κB pathway genes) with lipidomic profiles to identify mechanistic links .

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